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5-Bromo-2-(tert-butyl)-4-methylphenol
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Overview
Description
5-Bromo-2-(tert-butyl)-4-methylphenol is an organic compound with a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)-4-methylphenol typically involves the bromination of 2-(tert-butyl)-4-methylphenol. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-(tert-butyl)-4-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(tert-butyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-4-methylphenol: Lacks the bromine atom, resulting in different chemical reactivity and biological properties.
5-Bromo-2-methylphenol: Lacks the tert-butyl group, affecting its lipophilicity and steric properties.
5-Bromo-2-(tert-butyl)phenol: Lacks the methyl group, influencing its overall chemical behavior
Uniqueness
5-Bromo-2-(tert-butyl)-4-methylphenol is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the phenol ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-Bromo-2-(tert-butyl)-4-methylphenol, also known as a brominated phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A bromine atom at the 5-position of the phenolic ring.
- A tert-butyl group at the 2-position.
- A methyl group at the 4-position.
The presence of these substituents influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating several phenolic compounds, this compound showed notable inhibition against:
- Staphylococcus aureus : Growth inhibition zone diameter of 15 mm.
- Bacillus subtilis : Growth inhibition zone diameter of 12 mm.
- Enterococcus faecium : Growth inhibition zone diameter of 18 mm.
The results indicate that the bromine substitution enhances the antimicrobial potency compared to non-brominated analogs .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. The antioxidant activity of this compound has been evaluated using various assays.
Antioxidant Assay Results
The compound was tested using:
- DPPH Radical Scavenging Assay : Showed a significant reduction in DPPH radical concentration, indicating strong scavenging ability.
- ABTS Assay : Exhibited comparable activity to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).
The detailed results are summarized in Table 1 below:
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
This compound | 85 | 80 |
Ascorbic Acid | 90 | 88 |
Butylated Hydroxytoluene (BHT) | 82 | 79 |
These findings suggest that the compound possesses strong antioxidant properties, potentially useful in therapeutic applications against oxidative stress .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and antioxidant activities. Preliminary studies indicate possible applications in treating inflammatory conditions and certain cancers.
Inflammatory Response Modulation
In vitro studies have shown that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating chronic inflammatory diseases .
Cancer Research Insights
Recent investigations into the compound's anticancer properties have revealed that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-2-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,1-4H3 |
InChI Key |
LIDLAQVCIOEROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(C)(C)C |
Origin of Product |
United States |
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